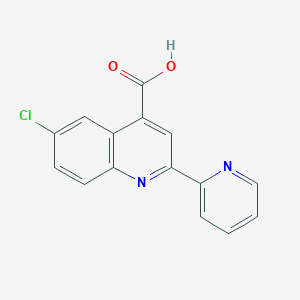

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

描述

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 667412-62-6) is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 6, a pyridin-2-yl group at position 2, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₅H₉ClN₂O₂, with a molecular weight of 284.7 g/mol . The compound is commercially available through suppliers such as LEAP CHEM CO., LTD. and Otto Chemie Pvt Ltd, where it is marketed for research and industrial applications, including pharmaceutical intermediates and fine chemical synthesis .

The quinoline scaffold is known for its aromaticity and planar structure, which facilitates π-π interactions in biological systems. The carboxylic acid group at position 4 provides a reactive site for further derivatization, such as amide or ester formation .

属性

IUPAC Name |

6-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDNUGLTULFDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397520 | |

| Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-62-6 | |

| Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves the condensation of 2-chloronicotinic acid with 2-aminobenzophenone under acidic conditions, followed by cyclization and chlorination steps. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, and the reaction temperature is maintained between 80-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity and quality.

化学反应分析

Types of Reactions

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

科学研究应用

Scientific Research Applications

-

Drug Discovery and Development

- The compound is recognized for its potential as a pharmacological agent , particularly in the development of anti-inflammatory and antimicrobial drugs. Its structure allows it to interact with various biological targets, such as enzymes involved in inflammatory pathways.

- Case Study : Preliminary studies have shown that derivatives of this compound exhibit significant inhibition of cellular processes associated with diseases like osteoarthritis.

-

Organic Synthesis

- As a building block in organic synthesis, 6-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is utilized in the synthesis of quinoline derivatives. These derivatives are crucial for producing compounds with enhanced biological activities.

- Synthesis Methods : Various synthetic routes have been established, including palladium-catalyzed reactions that activate β-methylene C-H bonds in aliphatic carboxylic acids.

-

Biological Interactions

- Research indicates that this compound interacts with biological macromolecules, providing insights into its mechanism of action. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to study these interactions quantitatively.

- Findings : Studies have demonstrated that this compound can inhibit specific cellular processes linked to disease progression, highlighting its potential therapeutic applications.

Comparative Analysis of Structural Analogues

The following table outlines some structural analogues of this compound, emphasizing their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | Methyl group instead of chlorine | Potentially altered biological activity |

| 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | Chlorine at a different position | Different interaction profile |

| 6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acid | Bromine substitution | Enhanced lipophilicity affecting bioavailability |

The specificity of the chlorine substitution pattern in this compound may influence its efficacy and safety profile compared to these analogues.

作用机制

The mechanism of action of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

相似化合物的比较

6-Chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide (CAS: 669727-16-6)

- Structure : Differs by replacing the carboxylic acid with an amide group linked to a pyridin-3-ylmethyl substituent.

- Key Differences :

8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic Acid (CAS: 669709-49-3)

6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic Acid (CAS: 5110-01-0)

- Structure : Methyl group replaces chlorine at position 6.

- Key Differences: Reduced electronegativity and lipophilicity compared to the chloro-substituted analogue.

Pyridine and Pyrimidine Derivatives

6-Chloro-4-methylpyridine-2-carboxylic Acid (CAS: 324028-95-7)

- Structure : Pyridine ring with chlorine at position 6, methyl at position 4, and carboxylic acid at position 2.

- Key Differences: Lack of the fused quinoline ring reduces aromatic surface area, impacting π-π interactions. Simpler structure may lower molecular weight (171.58 g/mol) and alter solubility .

6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic Acid (CAS: 1240595-21-4)

- Structure : Pyrimidine core substituted with chlorine at position 6 and pyridin-3-yl at position 2.

- Key Differences: Pyrimidine’s smaller ring system (vs. quinoline) modifies electronic distribution and hydrogen-bonding capacity. Potential for distinct reactivity in metal coordination or enzyme inhibition .

Functional Group Variants

5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid

6-Chloro-4-hydroxyquinoline-3-carboxylic Acid

- Structure: Carboxylic acid at position 3 and hydroxyl at position 4 on a quinoline scaffold.

- Hydroxyl group increases acidity compared to non-hydroxylated analogues .

Data Table: Structural and Physicochemical Comparison

生物活性

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS Number: 667412-62-6) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₉ClN₂O₂, with a molecular weight of 288.69 g/mol. The compound features a quinoline core with a pyridine ring and a carboxylic acid functional group, which contributes to its reactivity and biological activity. The presence of the chlorine atom at the 6-position is particularly significant as it influences both the chemical properties and biological interactions of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signal transduction pathways by interacting with specific receptors involved in inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens. For instance, it has shown activity against Klebsiella pneumoniae and Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to exhibit cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549 cells). In one study, treatment with this compound resulted in reduced cell viability, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a candidate for further research in inflammatory diseases. Its ability to modulate cytokine production and inhibit inflammatory mediators positions it as a potential therapeutic agent for conditions characterized by excessive inflammation .

Case Studies

- Study on Anticancer Properties : In a controlled study, this compound was tested against A549 cells alongside standard chemotherapeutics like cisplatin. Results indicated that while it exhibited lower efficacy than cisplatin, it still demonstrated significant cytotoxicity, warranting further investigation into its mechanisms and potential modifications for enhanced activity .

- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity of the compound against various resistant bacterial strains. The results showed promising inhibition zones in agar diffusion assays, particularly against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus, highlighting its potential role in developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。